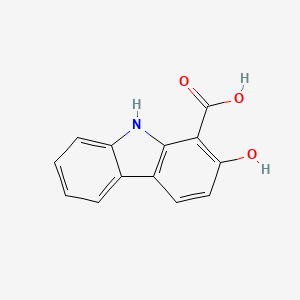

2-Hydroxy-9H-carbazole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-9H-carbazole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17/h1-6,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOBDLCAOWRBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177646 | |

| Record name | 2-Hydroxy-9H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-32-9 | |

| Record name | 2-Hydroxy-9H-carbazole-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-9H-carbazole-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-9H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-9H-carbazole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization and Functionalization of 2 Hydroxy 9h Carbazole 1 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the carbazole (B46965) ring is a primary site for derivatization, enabling the synthesis of esters and amides, which can significantly alter the compound's physicochemical and biological profile.

Esterification Reactions for 2-Hydroxy-9H-carbazole-1-carboxylic acid Derivatives

Esterification of this compound is a fundamental transformation that converts the carboxylic acid into an ester. This reaction is typically achieved through methods like Fischer esterification. libretexts.orglibretexts.org In this acid-catalyzed reaction, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org This process is reversible, and to drive the equilibrium towards the ester product, water is often removed as it is formed. libretexts.org

Given the structure of this compound, the phenolic hydroxyl group could potentially undergo side reactions, such as O-acylation, under certain conditions. However, Fischer esterification conditions are generally selective for the carboxylic acid. The choice of alcohol can be varied to produce a wide array of methyl, ethyl, or more complex esters.

Table 1: General Conditions for Fischer Esterification

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Reagent | Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) |

| Conditions | Reflux temperature |

| Outcome | Formation of the corresponding ester |

| Note | The reaction is an equilibrium process. libretexts.org |

Amidation and Peptide Coupling Strategies

The conversion of the carboxylic acid to an amide is another crucial derivatization. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts readily with an amine. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a common method to generate the acyl chloride intermediate. libretexts.org

For more delicate substrates or in the context of building larger molecules like peptides, specialized peptide coupling reagents are employed. bachem.com These reagents activate the carboxylic acid in situ, allowing it to react with an amine under mild conditions, which helps prevent racemization and other side reactions. bachem.comuantwerpen.be Common coupling reagents include carbodiimides like DCC and EDC, as well as phosphonium (B103445) (e.g., BOP) and uronium/aminium (e.g., HATU, HBTU) salts. bachem.comuantwerpen.be The synthesis of 9H-carbazole-1-carboxamides as potent kinase inhibitors highlights the successful application of amidation strategies on the carbazole scaffold. nih.gov These methods provide a robust pathway to a wide range of N-substituted amides. nih.govrsc.org

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Base Required | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Often used with additives (e.g., HOBt) | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP | Yes (e.g., DIPEA, NMM) | High coupling efficiency, low racemization. bachem.com |

Functionalization of the Hydroxyl Group in this compound

The phenolic hydroxyl group at the 2-position offers another avenue for structural modification, primarily through the formation of ethers and esters.

Role of the Hydroxyl Group in Reaction Mechanisms

The hydroxyl group significantly influences the reactivity of the entire molecule. quora.com Its presence can lead to the formation of strong intramolecular hydrogen bonds with the adjacent carbonyl oxygen of the carboxylic acid group. This type of hydrogen bonding has been observed in similar crystal structures, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, where it forms a stable six-membered ring motif. nih.gov This interaction can decrease the acidity of the carboxylic acid proton and affect the conformation of the molecule, potentially influencing its reactivity in derivatization reactions.

Furthermore, the hydroxyl group is a strongly electron-donating group, which activates the aromatic ring system towards electrophilic attack. reddit.com This electronic effect is crucial in directing the outcome of substitution reactions on the carbazole nucleus.

Electrophilic and Nucleophilic Aromatic Substitution on the Carbazole Nucleus

The carbazole core itself is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The positions for substitution are directed by the existing functional groups. The hydroxyl group at C-2 is a powerful activating ortho-, para-director, while the carboxylic acid group at C-1 is a deactivating meta-director.

The combined effect of these groups would strongly favor electrophilic attack at the C-3 position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group. The C-4 position is sterically hindered and electronically deactivated by the adjacent C-1 carboxyl group. Other positions on the second benzene (B151609) ring (C-5, C-6, C-7, C-8) are less activated and would be less favorable sites for substitution. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.com

Nucleophilic aromatic substitution on the carbazole nucleus is generally difficult due to the high electron density of the ring system. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring and harsh reaction conditions.

Table 3: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Position | Electronic Effect | Directing Influence | Predicted Site of Attack |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-2 | Activating | Ortho, Para | C-3 (ortho), C-4 (para, but blocked) |

| Carboxylic Acid (-COOH) | C-1 | Deactivating | Meta | C-3 (meta) |

| Combined Effect | - | - | - | C-3 (strongly favored) |

Metalation and Advanced Cross-Coupling Reactions at the Carbazole Core

The functionalization of the carbazole core of this compound can be strategically achieved through metalation followed by cross-coupling reactions. The inherent functional groups can act as directing groups, enabling regioselective C-H activation and the introduction of new substituents at specific positions.

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a functional group, known as a directed metalation group (DMG), coordinates to an organolithium reagent (typically n-BuLi or s--BuLi), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then react with a wide range of electrophiles. For this compound, several groups can act as DMGs:

Hydroxyl Group (-OH): After deprotonation to an alkoxide, the oxygen can direct lithiation to the C-3 position.

Carboxylic Acid Group (-COOH): This group is typically deprotonated twice to form a dilithio species, which can direct metalation to the C-8 position, although its directing ability can be complex.

Carbazole N-H Group: The secondary amine is readily deprotonated. The resulting N-anion can direct lithiation to the C-8 position. Protecting the nitrogen with a suitable group can block this site and redirect metalation to other positions. rsc.org For instance, a bulky triisopropylsilyl (TIPS) group on the nitrogen has been shown to direct lithiation to the C-4 and C-5 positions in carbazole systems. rsc.org

These metalated intermediates are versatile precursors for introducing various substituents, such as halogens, boronic esters, or alkyl/aryl groups, setting the stage for subsequent cross-coupling reactions.

Advanced Cross-Coupling Reactions:

Once halogenated or boroylated via metalation, the this compound core can undergo a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to synthesizing complex derivatives with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. A boronic ester derivative of our title compound could be coupled with various aryl or heteroaryl halides to extend the π-conjugated system. This method is widely used for synthesizing carbazole-based materials. derpharmachemica.com

Stille Coupling: This involves the reaction of an organotin compound with an organohalide. It offers an alternative to Suzuki coupling, particularly when boronic acids are unstable.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. Introducing alkynyl groups onto the carbazole core via this method is a key strategy for creating conjugated polymers with specific optical and electronic properties. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a bond between an aryl halide and an amine. It could be used to attach additional amine-containing functional groups to the carbazole skeleton, further modifying its hole-transporting capabilities.

The table below outlines potential derivatization strategies for the carbazole core using these advanced methods.

| Reaction Type | Carbazole Precursor | Coupling Partner | Catalyst System (Typical) | Resulting Derivative |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-substituted carbazole derivative | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl-substituted carbazole |

| Sonogashira Coupling | Iodo-substituted carbazole derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Alkynyl-substituted carbazole |

| Buchwald-Hartwig Amination | Bromo-substituted carbazole derivative | Secondary amine (e.g., Diphenylamine) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | Amino-substituted carbazole |

| Heck Coupling | Halo-substituted carbazole derivative | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) / Base | Alkenyl-substituted carbazole |

Construction of Supramolecular Assemblies and Polymeric Materials Incorporating this compound

The structural features of this compound make it an excellent building block for creating ordered, functional materials through both non-covalent self-assembly and covalent polymerization.

Supramolecular Assemblies:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures. carloneresearch.eu The title compound possesses multiple sites for these interactions:

Hydrogen Bonding: The carboxylic acid group is a superb hydrogen bond donor and acceptor, often leading to the formation of robust dimeric structures. The hydroxyl group and the carbazole N-H are also excellent hydrogen bond donors. Together, these groups can create extensive one-, two-, or three-dimensional networks. Crystal structure analyses of similar hydroxy-carbazole derivatives confirm the prevalence of N-H···O and O-H···O hydrogen bonds, which organize molecules into chains and sheets. nih.gov

π-π Stacking: The large, planar surface of the carbazole ring system facilitates strong π-π stacking interactions, which further stabilize the supramolecular assemblies and can influence the material's electronic properties by enabling charge transport between stacked units. nih.gov

These self-assembly properties are crucial for applications in crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Polymeric Materials:

Carbazole-containing polymers are a cornerstone of organic electronics, prized for their thermal stability and excellent hole-transporting and emissive properties, making them ideal for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comrsc.org this compound can be incorporated into polymers as a functional monomer, imparting specific characteristics to the final material.

Polymerization can be achieved through several routes:

Chain-Growth Polymerization: If modified with a polymerizable group like a vinyl or norbornene moiety, the monomer can be incorporated into polymer backbones using methods like atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP). researchgate.netresearchgate.net

Step-Growth Polycondensation: This is the most common method for creating conjugated carbazole polymers. It typically involves converting the monomer into a di-functionalized derivative (e.g., dihalogenated or diboroylated) at positions such as C-3 and C-7. Subsequent metal-catalyzed cross-coupling reactions, like Suzuki or Yamamoto coupling, link these monomers together to form a conjugated polymer chain. acs.org The connectivity of the carbazole units (e.g., 2,7- vs. 3,6-) significantly affects the polymer's conjugation length and electronic properties. mdpi.com

Oxidative Polymerization: Chemical or electrochemical oxidation can directly link carbazole monomers, typically at the electron-rich 3- and 6-positions, to form a polymer film. mdpi.com

The presence of the hydroxyl and carboxylic acid groups on the monomer can be used to fine-tune the solubility, processability, and electronic energy levels of the resulting polymer. They can also serve as handles for post-polymerization modification or to promote interfacial adhesion in multilayer devices.

| Polymerization Method | Required Monomer Modification | Polymer Type | Key Properties & Potential Applications |

|---|---|---|---|

| Suzuki Polycondensation | Dibromination (e.g., at C-4, C-7) and conversion to diboronic ester | Conjugated Polymer (e.g., Poly(2,7-carbazole)) | High charge carrier mobility, strong emission. Used in OLEDs, OPVs. rsc.orgacs.org |

| Sonogashira Polycondensation | Dihalogenation (e.g., at C-4, C-7) | Poly(aryleneethynylene) | Tunable bandgap, high fluorescence quantum yields. Used in sensors and light-emitting materials. acs.org |

| Electrochemical Polymerization | None (direct oxidation) | Conducting Polymer Film | Good redox stability, electrochromic properties. Used in electrochromic devices, sensors, capacitors. mdpi.com |

| Thiol-ene "Click" Reaction | Allylation of hydroxyl and/or nitrogen | High Refractive Index Polymer | Optical transparency, high refractive index. Used for advanced optical lenses and coatings. figshare.com |

Mechanistic Elucidation of 2 Hydroxy 9h Carbazole 1 Carboxylic Acid Transformations

Detailed Reaction Pathway Analysis for 2-Hydroxy-9H-carbazole-1-carboxylic acid Formation and Derivatization

The formation and derivatization of this compound involve several synthetic pathways, starting from the construction of the core carbazole (B46965) scaffold to the functionalization of its various positions.

Formation of the Carbazole Core: The synthesis of the carbazole ring system, the foundational structure of the target molecule, can be achieved through various established methods. Classical approaches include the Borsche–Drechsel cyclization, Bucherer synthesis, and the Graebe–Ullmann reaction. chim.ityoutube.com More contemporary methods often rely on transition-metal catalysis. The Cadogan cyclization, for instance, is a prominent route for preparing carbazoles from nitro-based substrates using tetravalent phosphorus reagents. researchgate.net

Transition metal-catalyzed reactions provide efficient and regioselective pathways. Palladium-catalyzed reactions, such as intermolecular amination followed by intramolecular direct arylation, allow for the synthesis of functionalized carbazoles from inexpensive starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org

Synthesis of this compound: A specific process for the preparation of the sodium salt of 2-hydroxycarbazole-1-carboxylic acid involves the reaction of its corresponding potassium salt with sodium chloride in an aqueous medium. google.com The process is optimized by the presence of a C₃-C₁₀ alkanol and maintaining a pH between 8 and 14. google.com The free this compound can then be liberated from its sodium salt by the addition of a mineral acid. google.com The precursor, 2-hydroxycarbazole (B1203736), can be synthesized via a multi-step reaction sequence. chemicalbook.com

Derivatization Pathways: The this compound molecule offers several sites for derivatization: the hydroxyl group, the carboxylic acid group, the nitrogen atom of the pyrrole (B145914) ring, and the C-H bonds of the aromatic system.

O-Alkylation: The hydroxyl group can be derivatized through reactions such as etherification. For example, 2-hydroxycarbazole can be reacted with 9-(ω-bromoalkyl)carbazoles in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate, TBAHS) to yield O-alkylated products. rsc.org This indicates a viable pathway for modifying the hydroxyl moiety of the target acid.

C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of the carbazole skeleton, enabling the introduction of alkyl, aryl, acyl, and other functional groups with high regioselectivity. chim.itresearchgate.net

Gold Catalysis: Gold catalysts have a distinct ability to promote multiple C-H functionalization reactions on carbazole heterocycles using diazoalkanes, allowing for the introduction of multiple carbene fragments onto the molecule. nih.govresearchgate.netdntb.gov.ua

Palladium and Copper Catalysis: Palladium-catalyzed systems are widely used for C-H arylation and amination reactions. organic-chemistry.org Copper-catalyzed intramolecular C-H amination of 2-aminobiphenyls is another key method for forming the carbazole ring, often utilizing a directing group to guide the reaction. chim.itacs.org

Formylation: The carbazole ring can undergo formylation. For instance, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde was synthesized from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and ethyl formate, demonstrating a method for introducing an aldehyde group, which can be a precursor to a carboxylic acid. researchgate.netnih.gov

Kinetic and Thermodynamic Studies of this compound Chemical Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented in the reviewed literature, studies on the parent compound, carbazole, provide foundational insights into the reactivity of this class of compounds.

Kinetic Studies of Carbazole: The atmospheric degradation of carbazole is primarily initiated by reaction with hydroxyl (OH) radicals. mdpi.com Computational studies using density functional theory (DFT) have elucidated the kinetics of this process. The reaction proceeds via two main competitive pathways: H-abstraction from the N-H bond and OH addition to the carbon atoms. mdpi.comresearchgate.net

Thermodynamic Data for Carbazole: Thermochemical properties for the parent carbazole molecule have been experimentally determined and are available through resources like the NIST WebBook. nist.govnist.gov These values are crucial for understanding the energy changes associated with reactions involving the carbazole core.

| Property | Value | Unit | Reference(s) |

| Enthalpy of combustion (Δc H°solid) | -6134.4 ± 1.2 | kJ/mol | nist.gov |

| Enthalpy of formation (Δf H°solid) | 113.8 ± 1.9 | kJ/mol | nist.gov |

| Enthalpy of sublimation (Δsub H) | 99.8 ± 0.3 | kJ/mol | nist.gov |

| Enthalpy of fusion (Δfus H) | 28.53 ± 0.07 | kJ/mol | nist.gov |

| Constant pressure heat capacity (Cp,solid) at 298.15 K | 200.4 | J/mol·K | nist.gov |

Note: The data presented is for the parent compound Carbazole (C₁₂H₉N) and serves as a reference for the carbazole scaffold.

Catalytic Cycles and Ligand Effects in Metal-Mediated this compound Synthesis and Functionalization

Metal-mediated catalysis is central to the modern synthesis and functionalization of carbazoles, including derivatives like this compound. The choice of metal, ligands, and reaction conditions dictates the reaction pathway and product selectivity.

Tandem Catalysis: A notable strategy is the use of tandem catalysis, where two different metal catalysts sequentially activate orthogonal functional groups within the same substrate. An efficient synthesis of carbazoles has been developed using a gold-copper tandem catalytic system with diazo anilinoalkyne substrates. nih.govrsc.org

Proposed Mechanism: The cycle begins with the gold catalyst activating the alkyne group, leading to an intramolecular hydroarylation to form an indole (B1671886) intermediate. rsc.org Subsequently, the copper catalyst activates the diazo group, forming a copper carbene, which then undergoes an electrophilic cyclization with the indole moiety to afford the final carbazole product after oxidation. rsc.org

Palladium Catalysis: Palladium catalysts are versatile for both carbazole synthesis and functionalization. organic-chemistry.orgresearchgate.net

Annulation Reactions: Palladium(II) catalysts can facilitate intramolecular oxidative C-C bond formation in diarylamines to produce carbazoles. The use of pivalic acid as the reaction solvent has been shown to improve reproducibility and yields compared to acetic acid. organic-chemistry.org

Tandem Reactions: Palladium-catalyzed tandem reactions can construct the carbazole ring in a one-pot synthesis from simple precursors like anilines and 1,2-dihaloarenes. organic-chemistry.org

Gold Catalysis in C-H Functionalization: Gold catalysts show unique reactivity in C-H functionalization. While many transition metals (Rh, Pd) can catalyze carbene transfer for C-H functionalization, gold catalysts are particularly effective at promoting multiple C-H functionalization reactions on the carbazole framework with diazoalkanes. nih.govdntb.gov.ua This distinct reactivity allows for the introduction of several functional groups in a single process, offering a powerful tool for creating complex derivatives. nih.gov

The following table summarizes key catalytic systems used in carbazole synthesis and functionalization.

| Catalyst System | Precursor Type | Transformation Type | Ligand/Additive Effect | Reference(s) |

| Au/Cu Tandem | Diazo anilinoalkynes | Carbazole formation via indole intermediate | Sequential activation of alkyne (Au) and diazo (Cu) groups | nih.gov, rsc.org |

| Cu Catalyst | 2-Aminobiphenyls | Intramolecular C-H amination | Picolinamide directing group facilitates cyclization and is self-removed | acs.org |

| Pd(OAc)₂ | Diarylamines | Intramolecular oxidative C-C bond formation | Pivalic acid as solvent enhances yield and scope | organic-chemistry.org |

| Pd Catalyst | Anilines + 1,2-dihaloarenes | Tandem amination and direct arylation | Enables one-pot synthesis from simple starting materials | organic-chemistry.org |

| Au Catalyst | Carbazoles + Diazoalkanes | Multiple C-H functionalization (carbene insertion) | Uniquely promotes multi-functionalization over other catalysts | nih.gov, researchgate.net |

Structure-Reactivity Correlations and Predictive Modeling for this compound Derivatives

Understanding the relationship between the molecular structure of carbazole derivatives and their chemical reactivity is crucial for designing new compounds with tailored properties. This is often achieved through systematic experimental studies and computational modeling.

Experimental Structure-Reactivity Studies: Systematic modification of the carbazole scaffold allows for the tuning of its electronic and photophysical properties. A study on carbazole derivatives designed as single-electron photoreductants provides a clear example of structure-property correlations. nsf.gov

Substitution Effects: The introduction of aryl groups at the 3 and 6 positions of the carbazole ring was found to protect against irreversible dimerization upon oxidation and to shift light absorption to longer wavelengths (bathochromic shift). nsf.gov

N-Substitution: Placing a bulky mesityl group on the carbazole nitrogen, as opposed to a phenyl group, helps to sterically protect the radical cation intermediate from side reactions. nsf.gov

Electronic Tuning: The installation of electron-rich or electron-poor aryl groups at the 3 and 6 positions enables the fine-tuning of the redox properties of the carbazole. nsf.gov

The following table illustrates how structural changes affect the photophysical properties of select carbazole derivatives. nsf.gov

| Compound ID | N-Substituent | 3,6-Substituent | Fluorescence Quantum Yield (ΦF) | Lifetime (τ) [ns] |

| 3a | Phenyl | Phenyl | 0.15 | 6.1 |

| 3e | Mesityl | Phenyl | 0.09 | 6.2 |

| 3b | Phenyl | 4-MeO-Ph | 0.16 | 6.6 |

| 3f | Mesityl | 4-MeO-Ph | 0.10 | 6.7 |

| 3h | Phenyl | Naphthyl | 0.28 | 6.8 |

Data adapted from a study on carbazole-based photoreductants, demonstrating structure-property relationships. nsf.gov

Predictive Modeling and Mechanistic Insights: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms.

Reaction Pathways: DFT calculations have been used to study the Au-catalyzed carbocyclization of indole-tethered allenes. The calculations revealed that the carbocyclization pathway to form the carbazole ring is energetically favored over a competing oxycyclization pathway, which explains the observed chemoselectivity of the reaction. chim.it

QSAR (Quantitative Structure-Activity Relationship): While no specific QSAR models for this compound were found, the methodology is widely applied to other heterocyclic systems. nih.govphyschemres.org QSAR studies aim to build statistical models that correlate chemical structure with biological activity or reactivity. physchemres.org These models use calculated molecular descriptors (e.g., steric, electrostatic, topological) to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced activity. nih.govyoutube.com

Theoretical and Computational Investigations of 2 Hydroxy 9h Carbazole 1 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Stability of 2-Hydroxy-9H-carbazole-1-carboxylic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy. These computational methods provide a framework for predicting molecular geometry, reactivity, and electronic characteristics. For carbazole (B46965) derivatives, theoretical investigations are crucial for understanding their structural properties and reactivity. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is extensively applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, a DFT calculation would predict the most stable arrangement of its atoms in space, yielding precise data on bond lengths, bond angles, and dihedral angles. The carbazole unit itself is known to be essentially planar. researchgate.net The optimized structure is confirmed to be at a true local minimum on the potential energy surface by ensuring the absence of any imaginary vibrational frequencies. nih.gov

DFT calculations also allow for the determination of global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of molecular stability and reactivity.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | µ | (∂E/∂N)v(r) | Represents the tendency of electrons to escape from the system. researchgate.net |

| Chemical Hardness | η | ½(∂²E/∂N²)v(r) | Measures the resistance of a molecule to change its electron configuration. researchgate.net A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.gov |

These parameters are calculated from the energies of the frontier molecular orbitals and are instrumental in understanding the molecule's interaction with other chemical species.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.netresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large energy gap suggests high electronic stability, high thermodynamic stability, and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the distribution of these orbitals is predictable based on its functional groups.

HOMO: The HOMO is expected to be localized over the electron-rich regions of the molecule. This would include the π-conjugated system of the carbazole ring and the electron-donating hydroxyl (-OH) group. nih.gov

LUMO: The LUMO is typically concentrated on the electron-deficient parts of the molecule. In this case, it would likely be centered around the electron-withdrawing carboxylic acid (-COOH) group. nih.gov

This separation of frontier orbitals dictates how the molecule will interact with electrophiles and nucleophiles, which will preferentially attack sites of high HOMO and LUMO density, respectively. researchgate.net

Table 2: HOMO-LUMO Concepts and Their Implications

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater ability to donate electrons. Corresponds to ionization potential. researchgate.netresearchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater ability to accept electrons. Corresponds to electron affinity. researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A large gap signifies high stability and low reactivity. A small gap suggests the molecule is more polarizable and reactive. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. soton.ac.uk These simulations provide detailed information about conformational flexibility and the non-covalent interactions that govern molecular association. mdpi.com For this compound, MD simulations can elucidate the dynamic behavior of the carboxylic acid group and its interactions with neighboring molecules, whether in a crystal lattice or in solution. mdpi.com

A key aspect of the conformational analysis for this molecule is the rotational barrier of the carboxylic acid's C-C bond and the orientation of the hydroxyl proton. Carboxylic acids can exist in different conformations, with the syn and anti states being of primary interest. nih.gov While the syn conformation is often more stable in a vacuum, the presence of solvent molecules can favor the anti conformation due to more favorable stabilizing interactions. nih.gov

MD simulations can also model intermolecular interactions, such as the formation of hydrogen-bonded dimers, which are a classic motif for carboxylic acids. mdpi.comvjst.vn The simulation can track the formation and lifetime of hydrogen bonds between the carboxylic acid groups of two molecules or between the molecule and solvent. mdpi.com The presence of both a hydroxyl group and a carboxylic acid group allows for a variety of strong hydrogen bonding patterns that significantly influence the compound's physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized analogues and to understand which structural features are most important for a desired biological effect. nih.gov

For a series of analogues of this compound, a QSAR study would involve several steps:

Data Set Preparation: A series of carbazole derivatives with measured biological activity (e.g., inhibitory concentration IC₅₀) would be collected. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

Model Development: Statistical methods, such as machine learning algorithms (e.g., k-nearest neighbors, decision trees, gradient boosting), are used to build a regression model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov

The resulting QSAR model could guide the design of new carbazole derivatives with enhanced potency. For instance, carbazole-based compounds have been investigated as inhibitors of specific enzymes, and QSAR can help optimize their structure for better selectivity and efficacy. nih.gov

Table 3: Examples of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| 2D Descriptors | Molecular weight, LogP (lipophilicity), polarizability, refractivity, charge density. researchgate.netmdpi.com |

| 3D Descriptors | Surface area, volume, dipole moment. researchgate.net |

| Quantum Chemical | HOMO energy, LUMO energy, chemical hardness, electrophilicity. researchgate.net |

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) can be used to compute harmonic vibrational frequencies. nih.gov

FTIR and FT-Raman: The calculated frequencies correspond to the vibrational modes of the molecule. Key vibrations to identify would include the O-H stretch from the carboxylic acid and hydroxyl groups, the N-H stretch from the carbazole ring, and the C=O carbonyl stretch. nih.gov The broadness of the O-H band due to hydrogen bonding is a characteristic feature that can be analyzed. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the computed shifts with experimental values provides a detailed confirmation of the molecular structure and the chemical environment of each atom.

This computational approach allows for a comprehensive spectroscopic characterization of the molecule, providing a strong link between its theoretical structure and its measurable physical properties. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization of 2 Hydroxy 9h Carbazole 1 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For 2-Hydroxy-9H-carbazole-1-carboxylic acid, the molecular formula is C13H9NO3. nih.gov The exact mass (monoisotopic mass) is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis of this compound would yield a measured m/z value that corresponds very closely to this calculated theoretical mass, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H9NO3 | nih.gov |

| Calculated Exact Mass | 227.058243149 Da | nih.gov |

This technique is crucial for confirming the successful synthesis of the target compound and for identifying unknown carbazole (B46965) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the carbazole core, as well as signals for the protons of the amine (N-H), hydroxyl (O-H), and carboxylic acid (COOH) groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the aromatic signals are used to confirm the substitution pattern on the carbazole ring. The protons of the O-H, N-H, and COOH groups typically appear as broad singlets and their positions can be concentration and solvent dependent.

¹³C NMR Spectroscopy: This spectrum reveals the number of chemically non-equivalent carbon atoms. For the C13H9NO3 structure, 13 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the molecule. The chemical shifts provide information about the nature of each carbon (e.g., aromatic, carbonyl).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. COSY identifies proton-proton couplings, helping to map out adjacent protons in the aromatic rings. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are critical for assigning the specific ¹H and ¹³C signals to their respective atoms in the complex carbazole framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 6.8 - 8.5 | 100 - 145 | Complex splitting patterns due to coupling. |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 180 | Broad singlet, position is solvent dependent. |

| Phenolic (Ar-OH) | 9.0 - 10.0 | 150 - 160 | Broad singlet, position is solvent dependent. |

Note: Predicted values are based on typical ranges for these functional groups and related carbazole structures. Actual values may vary based on solvent and experimental conditions.

X-ray Diffraction and Single-Crystal Crystallography for Solid-State Structure

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal provides the definitive solid-state structure. researchgate.net This technique involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise three-dimensional coordinates of every atom in the crystal lattice.

For this compound, single-crystal X-ray analysis would reveal:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The exact spatial arrangement of the hydroxyl and carboxylic acid groups relative to the carbazole plane.

Planarity: Confirmation of the near-planar geometry of the fused carbazole ring system. Studies on similar carbazole structures show very small dihedral angles between the benzene (B151609) rings. nih.govresearchgate.net

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal. This would clearly show intermolecular hydrogen bonds involving the carboxylic acid (forming dimers), the hydroxyl group, and the N-H group, as well as potential π–π stacking interactions between the aromatic carbazole rings. nih.gov

This technique provides an unambiguous, static picture of the molecule's structure in the solid phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, several characteristic absorption bands would be present. The O-H stretching vibration of the carboxylic acid appears as a very broad band from approximately 3300 to 2500 cm⁻¹, often obscuring the C-H stretching signals. orgchemboulder.com The phenolic O-H stretch and the N-H stretch would also appear in the 3500-3200 cm⁻¹ region. ucla.edu A strong, sharp absorption between 1760 and 1690 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. orgchemboulder.com The spectrum would also feature C-O stretching bands (1320-1210 cm⁻¹) and aromatic C=C bending vibrations (1700-1500 cm⁻¹). ucla.eduderpharmachemica.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While the O-H and C=O groups give strong signals in IR, the aromatic ring vibrations are often more prominent in the Raman spectrum, providing useful fingerprint information.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong | orgchemboulder.com |

| Amine N-H | Stretch | ~3400 | Medium | derpharmachemica.com |

| Phenolic O-H | Stretch | 3550 - 3200 | Broad, Medium | ucla.edu |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | ucla.edu |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong | orgchemboulder.com |

| Aromatic C=C | Bending | 1700 - 1500 | Medium | ucla.edu |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The extended π-conjugated system of the carbazole core gives rise to distinct photophysical properties that can be studied using UV-Vis and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the carbazole ring.

Fluorescence Spectroscopy: Carbazole and its derivatives are well-known for being highly fluorescent. nih.gov Upon excitation with light of an appropriate wavelength (typically near their λmax), these molecules emit light at a longer wavelength. The fluorescence emission spectrum is a characteristic property. The presence of the hydroxyl group can influence the fluorescence through processes like excited-state proton transfer (ESPT). nih.gov The fluorescence properties, including quantum yield and lifetime, are often sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques provide information on the physical and chemical changes that a substance undergoes upon heating.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. For instance, decarboxylation (loss of CO2) might occur at an elevated temperature, followed by the decomposition of the remaining carbazole structure at even higher temperatures. This analysis is a key indicator of the compound's thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan can precisely determine the melting point of the compound, which is a critical physical property and indicator of purity. It can also detect other thermal events such as glass transitions or crystallization.

Table 4: Expected Thermal Properties for this compound

| Analysis | Property Measured | Expected Event |

|---|---|---|

| DSC | Heat Flow | Sharp endothermic peak corresponding to the melting point. |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.govrsc.org The separated components appear as distinct spots, and the retention factor (Rf) value of the product can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. sielc.com For this compound, a reversed-phase HPLC method would typically be used. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape. sielc.com A UV-Vis detector is commonly used to detect the carbazole derivative as it elutes from the column. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak.

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxycarbazole (B1203736) |

| carbazole-1-carboxylic acid |

| 9H-Carbazole-1-carboxylic acid |

| 9H-Carbazole-2-carboxylic acid |

| Methyl carbazole-3-carboxylate |

| 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde |

| 2,2,10-trimethyl-2,3-dihydropyrano(2,3-a)carbazol-4(11H)-one |

| 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone |

-hydroxy-3-methyl-9H-carbazole-2-carbaldehyde | | 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | | 1-Hydroxy-9H-carbazole | | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | | Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | | 2-(1,4-dimethyl-9H-carbazol-9-yl)acetic acid | | 3-(1,4dimethyl-9H-carbazol-9-yl) propanoic acid | | 2-(9H-carbazol-9-yl) butanoic acid | | 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | | N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-N-(2-iodophenyl)acetamide | | N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-2-iodoaniline | | 1,4-dimethoxy-9H-carbazole-3-carbaldehyde | | 9-(4-bromobutyl)carbazole | | 9-(5-bromopentyl)carbazole | | 9-(6-bromohexyl)carbazole | | 2-[4-(carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)buty]carbazole | | 2-[5-(carbazol-9-yl)pentyloxy]-9-[5-(carbazol-9-yl)pentyl]carbazole | | 2-[6-(carbazol-9-yl)hexyloxy]-9-[6-(carbazol-9-yl)hexyl]carbazole | | 9H-carbazole | | 1H-imidazole-4-carboxylic acid | | 1H-imidazole-4,5-imidazoledicarboxylic acid | | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone | | 2-thiophenecarboxaldehyde-4-methyl-thiosemicarbazone | | Carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy] amide | | 9-(7-amino-1,4,7-trioxaheptyl)-9H-carbazolecarboxamide | | acridone-N-acetyl chloride | | carbazole-9-acetyl chloride | | carbazole-9-propionyl chloride | | 2-methyl-9H-Carbazole |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are pivotal in elucidating the redox properties and electronic characteristics of electroactive molecules like this compound. Among these, cyclic voltammetry (CV) is a primary tool used to investigate the oxidation and reduction processes, determine molecular energy levels, and assess the stability of resulting radical ions. epstem.netresearchgate.net While specific, detailed CV research findings for this compound are not extensively documented in publicly available literature, the electrochemical behavior can be predicted based on its constituent functional groups and studies on related carbazole derivatives. iieta.orgsemanticscholar.org

The molecule possesses several electroactive sites: the carbazole ring system, the nitrogen atom within the ring, and the phenolic hydroxyl group. epstem.netmdpi.com The carbazole moiety is known to undergo oxidation at relatively low potentials, making it a good hole-transporting structure. iieta.org The presence of the electron-donating hydroxyl group on the carbazole ring is expected to lower the oxidation potential further, facilitating the removal of an electron. Conversely, the electron-withdrawing carboxylic acid group would likely make oxidation more difficult compared to an unsubstituted hydroxycarbazole.

A typical cyclic voltammetry experiment involves dissolving the compound in a suitable solvent, such as acetonitrile, containing a supporting electrolyte like lithium perchlorate (B79767) or tetrabutylammonium (B224687) hexafluorophosphate. mdpi.comresearchgate.net A three-electrode system is employed, consisting of a working electrode (e.g., platinum, glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode. epstem.netmdpi.com As the potential is swept, the current response is measured, providing a voltammogram.

The expected electrochemical events for this compound would primarily involve the oxidation of the carbazole ring system. The first oxidation step is typically associated with the formation of a radical cation. mdpi.com The reversibility of this process, observed by the presence of a corresponding reduction peak on the reverse scan, provides insight into the stability of this newly formed species. The potential at which these peaks occur is crucial for determining the Highest Occupied Molecular Orbital (HOMO) energy level, a key parameter for evaluating its potential use in optoelectronic applications. epstem.netresearchgate.net

Further oxidation at higher potentials may occur, leading to the formation of a dication or initiating polymerization reactions, where molecules couple, typically at the 3 and 6 positions of the carbazole ring. iieta.orgmdpi.com The phenolic hydroxyl group can also undergo oxidation, a process that is often irreversible and can be pH-dependent. mdpi.com

The data derived from a CV analysis is instrumental for understanding the compound's electronic structure and redox stability. The table below illustrates the type of data that would be generated and its significance in the characterization of this compound.

Table 1: Representative Data from Cyclic Voltammetry of a Carbazole Derivative

This table outlines the typical electrochemical parameters obtained from a cyclic voltammetry experiment on a carbazole derivative and their scientific interpretation. The values are illustrative and represent what would be sought in an analysis of this compound.

| Parameter | Symbol | Typical Value Range | Significance |

| First Oxidation Potential | Epa | +0.8 to +1.2 V | Indicates the energy required to remove an electron; used to calculate the HOMO energy level. epstem.netresearchgate.net |

| First Reduction Potential | Epc | +0.7 to +1.1 V | Indicates the energy released when an electron is accepted by the oxidized species. Its presence suggests a reversible or quasi-reversible process. |

| Peak Separation | ΔEp | 60 - 200 mV | The difference between Epa and Epc. A value close to 59/n mV (where n is the number of electrons) suggests a reversible one-electron transfer. Larger values indicate quasi-reversible or irreversible processes. |

| HOMO Energy Level | EHOMO | -5.0 to -5.8 eV | Calculated from the onset oxidation potential, it reflects the electron-donating character of the molecule. epstem.netresearchgate.net |

Exploration of Functional Properties and Academic Applications of 2 Hydroxy 9h Carbazole 1 Carboxylic Acid

Applications in Organic Electronics and Optoelectronic Devices

The inherent properties of the carbazole (B46965) nucleus, such as high hole mobility and thermal robustness, make it a foundational component in materials designed for organic electronic and optoelectronic devices. nih.govnih.gov The strategic placement of functional groups, like those in 2-hydroxy-9H-carbazole-1-carboxylic acid, allows for the fine-tuning of electronic energy levels and physical properties. This adaptability has led to the development of numerous carbazole derivatives for use in Organic Light-Emitting Diodes (OLEDs), charge transport layers, and solar cells. nih.govnih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Carbazole derivatives are widely employed in OLEDs, serving as host materials for phosphorescent emitters or as fluorescent emitters themselves, particularly for blue light emission. researchgate.netmdpi.com The design of these materials often involves creating donor-acceptor architectures to control emission properties. nsf.gov For instance, derivatives combining carbazole with imidazole (B134444) have been synthesized and investigated as deep-blue fluorescent emitters. mdpi.com In one study, a device using a carbazole-imidazole derivative as the emitter achieved a deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency (EQE) of 1.1%. mdpi.com

Another approach involves functionalizing a benzobisoxazole core with carbazole pendants to create near-UV fluorescent emitters. nsf.gov These materials are designed to exhibit thermally-activated delayed fluorescence (TADF), a mechanism that can enhance OLED efficiency. nsf.gov The high triplet energy of the carbazole unit is crucial for its use as a host material, preventing energy back-transfer from the phosphorescent guest and ensuring efficient light emission. nsf.gov Researchers have developed host materials containing pyridinyl-carbazole fragments with high triplet energies (around 2.8 eV) and high glass transition temperatures (127–139 °C), which contributes to the operational stability of the OLED. nih.gov Green phosphorescent OLEDs using these hosts have demonstrated high efficiencies, with one device reaching a current efficiency of 23.9 cd/A and an EQE of 10.3% at a brightness of 100 cd/m². nih.gov

Table 1: Performance of Selected OLEDs Incorporating Carbazole Derivatives

| Device Role | Carbazole Derivative Type | Emitter/Dopant | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| Fluorescent Emitter | Carbazole-Diphenyl Imidazole | Self-emitting | 1.1% | Deep-Blue | (0.16, 0.08) |

| Host | Pyridinyl-Carbazole | FIrpic (Blue Phosphor) | 10.3% | Blue | Not Specified |

| Host | Pyridinyl-Carbazole | Ir(ppy)₃ (Green Phosphor) | Not Specified | Green | Not Specified |

Charge Transport Materials and Hole-Transporting Layers

The electron-donating nature and high hole mobility of the carbazole moiety make it an exceptional building block for hole-transporting materials (HTMs). nih.govnih.gov The goal in designing HTMs is to ensure efficient injection and transport of holes from the anode to the emissive layer while possessing high thermal and morphological stability to prolong device lifetime. nih.gov A significant amount of research has focused on developing carbazole-based HTMs with high glass transition temperatures (Tg) to prevent deformation caused by heat during operation. nih.gov

For example, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, further functionalized with other carbazole or triphenylamine (B166846) units, demonstrated high Tg values between 148 and 165 °C. nih.gov When incorporated into an OLED structure, these materials significantly enhanced the current, power, and external quantum efficiencies compared to a reference device. nih.gov Similarly, cross-linkable carbazole-based HTMs have been developed for use in perovskite solar cells. rsc.org Molecules like V1205 and V1206, featuring three vinyl groups, can be thermally polymerized to form robust films that are resistant to organic solvents, a critical feature for solution-processed multilayer devices. A perovskite solar cell using the V1205 HTM achieved a power conversion efficiency of 16.9% with good operational stability. rsc.org

Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells

In the realm of photovoltaics, carbazole derivatives are extensively used as sensitizers in DSSCs and as hole-transport materials in both DSSCs and perovskite solar cells. nih.gov In DSSCs, the sensitizing dye is responsible for absorbing light and injecting electrons into the semiconductor's conduction band (typically TiO₂). A common design for these dyes is a "D-π-A" (Donor-π bridge-Acceptor) structure. asianpubs.org The carbazole unit typically serves as the potent electron donor (D), while a group like cyanoacrylic acid acts as the electron acceptor (A) and anchoring group to the TiO₂ surface. researchgate.net

For example, two push-pull molecules, CAR-THIOHX and CAR-TPA, which use carbazole and other donor moieties with a cyanoacrylic acid acceptor, yielded power conversion efficiencies of 1.83% and 2.12%, respectively, under standard irradiation. researchgate.net The design of the π-bridge and the choice of acceptor are critical for tuning the dye's absorption spectrum and energy levels for efficient charge separation and injection. asianpubs.org Density functional theory (DFT) calculations are often used to predict the electronic structure and properties of new dye candidates, confirming the intramolecular charge transfer character from the carbazole donor to the acceptor upon photoexcitation. researchgate.netresearchgate.net A di-carbazole-based dye has also been specifically designed for greenhouse-integrated DSSCs, showing strong absorption in the blue region while allowing red light, crucial for photosynthesis, to pass through. mdpi.com

Investigations in Photophysical Chemistry

The photophysical properties of this compound and its derivatives are governed by the electronic transitions of the carbazole ring system, which are modulated by the attached functional groups. These properties, including luminescence and photoinduced energy or charge transfer, are fundamental to their applications in optoelectronic devices.

Luminescence and Fluorescence Mechanisms of this compound and Derivatives

The specific compound this compound (2-HCA) exhibits fascinating luminescence behavior driven by an excited-state intramolecular proton transfer (ESIPT) process. nih.gov Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the adjacent carboxylic acid group. This creates an excited-state tautomer which is responsible for a large Stokes-shifted fluorescence band. nih.gov In most solvents, 2-HCA displays dual fluorescence: a normal, smaller Stokes-shifted emission from the initial locally excited state, and the red-shifted emission from the tautomer. nih.gov This behavior is highly sensitive to the solvent environment. nih.gov

Studies on related hydroxycarbazole derivatives, such as 1-hydroxycarbazole and 2-hydroxycarbazole (B1203736), show that the position of the hydroxyl group influences the fluorescence properties. nih.gov These compounds can act as fluorescence sensors, where their emission is quenched or shifted upon interaction with specific anions through hydrogen bonding. nih.gov Titration of 1-hydroxycarbazole and 2-hydroxycarbazole with a base quenches the primary fluorescence band (around 350-390 nm) and gives rise to a new emission band at longer wavelengths (430-450 nm), attributed to the formation of the deprotonated carbazole anion. nih.gov In other derivatives, phenomena like aggregation-induced emission (AIE) have been observed, where the molecule is non-emissive in solution but becomes highly fluorescent in the solid state or upon aggregation. nih.govfrontiersin.org

Photoinduced Processes and Energy Transfer Phenomena

The primary photoinduced process in this compound is the aforementioned excited-state intramolecular proton transfer (ESIPT). nih.gov This ultrafast reaction involves the transfer of a proton within the same molecule upon absorption of light, leading to the formation of a transient tautomeric species with different electronic and emissive properties. Spectroscopic studies have confirmed that both the normal and tautomer emission bands originate from the same ground-state species. nih.gov

In more complex carbazole derivatives designed for electronic applications, other photoinduced processes are dominant. Intramolecular charge transfer (ICT) is a key mechanism in donor-acceptor type carbazole systems. nih.gov Upon excitation, electron density moves from the electron-rich carbazole donor to the electron-deficient acceptor part of the molecule. nih.gov This ICT state is often characterized by a significant solvatochromic shift, where the emission wavelength changes with solvent polarity. nih.gov This process is fundamental to the operation of carbazole-based dyes in DSSCs, forming the basis for charge separation at the dye-semiconductor interface. researchgate.net Furthermore, efficient energy transfer is critical when carbazole derivatives are used as host materials in phosphorescent OLEDs. The host material absorbs electrical energy, forms an exciton, and then efficiently transfers that energy to the guest emitter molecule, which then releases the energy as light. nih.gov

Biochemical and Molecular Biological Pathway Interrogation

The strategic placement of hydroxyl and carboxyl functional groups on the rigid carbazole ring suggests a high potential for specific interactions with biological macromolecules. Research into analogous structures provides a framework for understanding the probable biochemical and molecular biological roles of this compound.

The carbazole scaffold is a recognized pharmacophore for enzyme inhibition. Studies on derivatives with substitutions at the C1 position, such as 9H-carbazole-1-carboxamides, have identified them as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2). nih.gov Optimization of this scaffold led to compounds with significant selectivity for JAK2 over other members of the JAK kinase family, which is crucial for the development of targeted therapies. nih.gov Molecular docking simulations for these related compounds have shown that the carbazole core fits into the ATP-binding site of the kinase, with functional groups forming key hydrogen bonds and hydrophobic interactions that are critical for inhibitory activity. nih.gov

While direct studies on this compound are limited, the established activity of C1-substituted carbazoles suggests its potential as an enzyme inhibitor. The hydroxyl and carboxylic acid moieties could form additional hydrogen bonds within an enzyme's active site, potentially enhancing binding affinity and specificity.

Table 1: Inhibitory Activity of a Related Carbazole Derivative

| Compound Class | Target Enzyme | Activity | Mechanism |

|---|

The structural motif of a hydroxy-carboxylic acid is recognized by a specific class of G-protein-coupled receptors known as hydroxy-carboxylic acid receptors (HCARs). researchgate.netguidetopharmacology.org This family, which includes HCA1, HCA2, and HCA3, binds to endogenous ligands such as lactate (B86563) and 3-hydroxy-butyric acid to mediate various physiological effects, including the regulation of lipolysis. guidetopharmacology.org Although direct binding assays of this compound with HCARs have not been reported, its defining functional groups make it a candidate for investigation as a synthetic ligand for this receptor family.

Furthermore, the carbazole framework itself is extensively used in supramolecular chemistry to design synthetic receptors for various molecular guests. nih.gov The planarity of the carbazole ring system, coupled with the hydrogen-bonding capability of the N-H group and the attached functional groups, allows for the creation of specific binding pockets for anions and other small molecules. nih.gov This highlights the inherent ability of the carbazole scaffold to participate in specific ligand-target interactions, a fundamental aspect of receptor binding.

Carbazole derivatives are widely investigated for their antioxidant properties. The mechanism is often attributed to the electron-donating ability of the heterocyclic nitrogen atom, which can stabilize free radicals. A study on a closely related analogue, 1,3-dihydroxy-2-carboxycarbazole, demonstrated significant neuroprotective effects in a cellular model of Alzheimer's disease. nih.gov The researchers suggested that these effects were likely mediated through multiple mechanisms, including direct antioxidative activity and the inhibition of amyloid-beta (Aβ) oligomerization. nih.gov

The antioxidant potential of this compound is likely derived from its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the carbazole nitrogen. The resulting phenoxy and carbazole radicals are stabilized by resonance across the aromatic system. Various studies on other carbazole derivatives have confirmed their radical scavenging capabilities using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.govresearchgate.net

Table 2: Antioxidant Profile of a Related Carbazole Analogue

| Compound | Observed Effect | Proposed Mechanism |

|---|---|---|

| 1,3-Dihydroxy-2-carboxycarbazole | Neuroprotection in MC65 cells. nih.gov | Antioxidative activity, inhibition of Aβ oligomerization. nih.gov |

The carbazole skeleton is a key component in many compounds possessing significant antimicrobial and antifungal activity. nih.govnih.gov Derivatives have shown efficacy against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govamazonaws.com The precise mechanism of action can vary depending on the specific substitutions on the carbazole ring.

While the exact antimicrobial mechanism for this compound has not been elucidated, research on other heterocyclic carboxylic acids provides potential models. For instance, phenazine-1-carboxylic acid exerts its antifungal effect by causing developmental malformations, damaging the cell membrane, reducing mitochondrial membrane potential, and increasing the level of reactive oxygen species (ROS) within the fungal cell. researchgate.net It is plausible that this compound could operate through similar mechanisms, such as disrupting cell membrane integrity or inhibiting essential microbial enzymes. The presence of the lipophilic carbazole core combined with polar functional groups could facilitate passage through microbial cell walls and interaction with intracellular targets.

Table 3: Reported Antimicrobial Activity of Various Carbazole Scaffolds

| Organism | Compound Type | Potency (MIC) |

|---|---|---|

| Candida albicans | N-substituted carbazole with 1,2,4-triazole (B32235) moiety | 2–4 µg/mL nih.gov |

| Staphylococcus aureus | N-substituted carbazole with imidazole moiety | 1–8 µg/mL nih.gov |

Catalytic Applications and Ligand Design in Organometallic Chemistry

The carbazole framework is a valuable scaffold for the design of functional ligands in organometallic chemistry and catalysis. nih.gov Its rigid, planar structure and rich electronic properties make it an excellent building block for constructing complex molecular architectures. The N-H group of the carbazole ring is a common site for functionalization and can act as a hydrogen-bond donor to coordinate with substrates or metal centers. nih.gov

This compound possesses multiple potential coordination sites: the carbazole nitrogen, the phenolic oxygen, and the carboxylic acid group. This multi-dentate character makes it a highly promising candidate for a ligand in organometallic complexes. It could potentially bind to a single metal center through two or three points of attachment (e.g., as an O,N,O-tridentate ligand), forming stable chelate rings. Such chelation can enhance the stability and modify the catalytic activity and selectivity of the metal complex. While specific catalytic applications of this compound are not yet widely reported, its structural features suggest significant potential for use in designing novel catalysts for various organic transformations.

Future Research Trajectories and Interdisciplinary Perspectives for 2 Hydroxy 9h Carbazole 1 Carboxylic Acid

Development of Sustainable and Atom-Economical Synthetic Methodologies

Traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann reaction or Borsche-Drechsel cyclization, often require harsh conditions and may have poor atom economy. tandfonline.comnih.gov Future research is geared towards developing greener, more efficient synthetic routes to access 2-Hydroxy-9H-carbazole-1-carboxylic acid and its analogs.

Key areas of development include:

Transition Metal-Catalyzed C-H Activation: This modern approach allows for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. chim.it Palladium- and rhodium-catalyzed intramolecular C-H amination or cyclization reactions represent a powerful strategy for constructing the carbazole core with high efficiency and regioselectivity. organic-chemistry.orgoup.com A recent sustainable method involves a heterogeneous palladium-on-carbon (Pd/C) catalyst with molecular oxygen as the sole oxidant, representing a clean route to diverse carbazoles. acs.org

Visible-Light Photocatalysis: Photoredox catalysis offers an environmentally benign method to initiate cyclization reactions under extremely mild conditions. researchgate.net Merging visible-light photocatalysis with transition metal catalysis can enable novel reaction pathways for carbazole synthesis from readily available precursors. acs.org Carbazole-based organic dyes have themselves been developed as metal-free photocatalysts, opening the door to self-catalytic or auto-tandem synthetic sequences. rsc.orgrsc.org

Flow Chemistry: Continuous flow processes provide significant advantages over batch synthesis, including enhanced safety, superior heat and mass transfer, and simplified scalability. springerprofessional.demdpi.com Implementing multi-step syntheses in continuous flow systems can reduce reaction times, improve yields, and minimize waste generation, making the production of complex carbazoles more sustainable. uc.ptsci-hub.se

Atom-Economical Cycloadditions: Catalyst-free methods, such as Diels-Alder reactions of indole (B1671886) derivatives, can provide access to substituted carbazoles with 100% atom economy. fao.org Further exploration of formal [4+2] cycloadditions, potentially mediated by photocatalysis, could provide direct access to the highly functionalized core of the target molecule. researchgate.net

Interactive Table 1: Comparison of Synthetic Methodologies for Carbazole Synthesis

| Methodology | Key Advantages | Potential for Sustainability | Relevant Catalysts/Conditions |

|---|---|---|---|